5-[(4,5-Dimethoxy-2-propan-2-ylphenyl)methyl]pyrimidine-2,4-diamine
5-[(4,5-Dimethoxy-2-propan-2-ylphenyl)methyl]pyrimidine-2,4-diamine
RO-3 is a selective P2X3 and P2X2/3 antagonist.
Brand Name:
Vulcanchem
CAS No.:
1026582-88-6
VCID:
VC0541629
InChI:
InChI=1S/C16H22N4O2/c1-9(2)12-7-14(22-4)13(21-3)6-10(12)5-11-8-19-16(18)20-15(11)17/h6-9H,5H2,1-4H3,(H4,17,18,19,20)
SMILES:
CC(C)C1=CC(=C(C=C1CC2=CN=C(N=C2N)N)OC)OC
Molecular Formula:
C16H22N4O2
Molecular Weight:
302.37 g/mol
5-[(4,5-Dimethoxy-2-propan-2-ylphenyl)methyl]pyrimidine-2,4-diamine
CAS No.: 1026582-88-6
Inhibitors
VCID: VC0541629
Molecular Formula: C16H22N4O2
Molecular Weight: 302.37 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 1026582-88-6 |
---|---|
Product Name | 5-[(4,5-Dimethoxy-2-propan-2-ylphenyl)methyl]pyrimidine-2,4-diamine |
Molecular Formula | C16H22N4O2 |
Molecular Weight | 302.37 g/mol |
IUPAC Name | 5-[(4,5-dimethoxy-2-propan-2-ylphenyl)methyl]pyrimidine-2,4-diamine |
Standard InChI | InChI=1S/C16H22N4O2/c1-9(2)12-7-14(22-4)13(21-3)6-10(12)5-11-8-19-16(18)20-15(11)17/h6-9H,5H2,1-4H3,(H4,17,18,19,20) |
Standard InChIKey | PYNPWUIBJMVRIG-UHFFFAOYSA-N |
SMILES | CC(C)C1=CC(=C(C=C1CC2=CN=C(N=C2N)N)OC)OC |
Canonical SMILES | CC(C)C1=CC(=C(C=C1CC2=CN=C(N=C2N)N)OC)OC |
Appearance | Solid powder |
Description | RO-3 is a selective P2X3 and P2X2/3 antagonist. |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >2 years if stored properly |
Solubility | Soluble in DMSO |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | RO-3; RO 3; RO3. |
Reference | 1: McCord JL, Tsuchimochi H, Kaufman MP. P2X2/3 and P2X3 receptors contribute to |
PubChem Compound | 11289644 |
Last Modified | Nov 11 2021 |
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